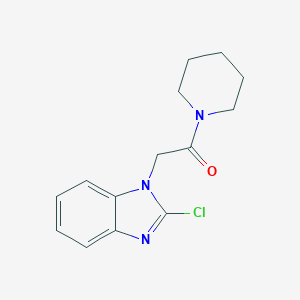![molecular formula C19H20N6O3S2 B277201 N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as OTAVA-BB 1203071, is a chemical compound that has gained attention for its potential applications in scientific research.
作用机制
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 acts as a competitive inhibitor of the p53-MDM2 interaction. By binding to the MDM2 protein, this compound prevents the binding of p53, which leads to the stabilization and activation of p53. This activation of p53 can trigger cell cycle arrest, DNA repair, and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
The inhibition of the p53-MDM2 interaction by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to have biochemical and physiological effects in cancer cells. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. Additionally, N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One advantage of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is its specificity for the p53-MDM2 interaction, making it a valuable tool for studying this interaction in vitro and in vivo. However, one limitation of this compound is its relatively low potency, which may require high concentrations for effective inhibition. Additionally, the synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is complex and may limit its availability for research purposes.
未来方向
There are several future directions for the study of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the efficacy of this compound in animal models of cancer and to investigate its potential as a therapeutic agent. Finally, the identification of other protein-protein interactions that can be targeted by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 may expand its applications in scientific research.
合成方法
The synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 involves the reaction of piperidine-1-carbothioamide with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has shown potential in scientific research as a tool for studying protein-protein interactions. This compound has been reported to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This interaction is crucial for the regulation of cell growth and cell death, making it an important target for cancer therapy.
属性
产品名称 |
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
分子式 |
C19H20N6O3S2 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H20N6O3S2/c26-15(10-25-12-20-14-7-3-2-6-13(14)17(25)28)21-18-22-23-19(30-18)29-11-16(27)24-8-4-1-5-9-24/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22,26) |
InChI 键 |
XYXHEOHHZIDIDD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
规范 SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)